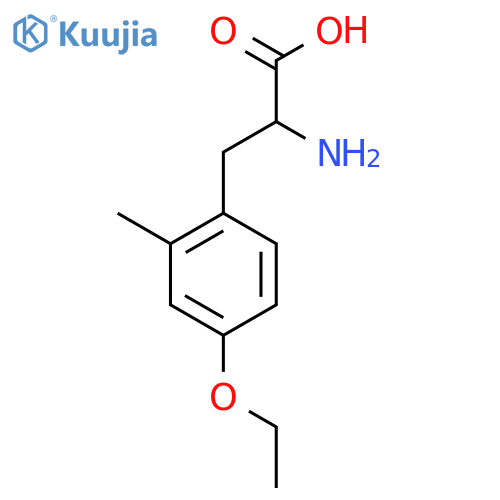

Cas no 1259982-52-9 (2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid)

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid

- EN300-1857426

- 1259982-52-9

-

- インチ: 1S/C12H17NO3/c1-3-16-10-5-4-9(8(2)6-10)7-11(13)12(14)15/h4-6,11H,3,7,13H2,1-2H3,(H,14,15)

- InChIKey: WATROMZYUDDHDR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC(=C(C)C=1)CC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 223.12084340g/mol

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1857426-10.0g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 10g |

$4052.0 | 2023-06-01 | ||

| Enamine | EN300-1857426-0.05g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 0.05g |

$792.0 | 2023-09-18 | ||

| Enamine | EN300-1857426-0.25g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 0.25g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1857426-1g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 1g |

$943.0 | 2023-09-18 | ||

| Enamine | EN300-1857426-0.1g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 0.1g |

$829.0 | 2023-09-18 | ||

| Enamine | EN300-1857426-0.5g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 0.5g |

$905.0 | 2023-09-18 | ||

| Enamine | EN300-1857426-1.0g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 1g |

$943.0 | 2023-06-01 | ||

| Enamine | EN300-1857426-2.5g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 2.5g |

$1848.0 | 2023-09-18 | ||

| Enamine | EN300-1857426-5.0g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 5g |

$2732.0 | 2023-06-01 | ||

| Enamine | EN300-1857426-5g |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid |

1259982-52-9 | 5g |

$2732.0 | 2023-09-18 |

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid 関連文献

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acidに関する追加情報

2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid

The compound 1259982-52-9, also known as 2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid, is a biologically active molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in drug discovery, particularly in the development of therapies targeting neurodegenerative diseases and cancer.

The structure of 2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid is characterized by a propanoic acid backbone with an amino group at the second carbon and a substituted phenyl group at the third carbon. The phenyl group is further substituted with an ethoxy group at the para position and a methyl group at the ortho position, which contributes to its aromatic stability and potential bioactivity. This arrangement allows for diverse interactions with biological targets, making it a valuable molecule for medicinal chemistry.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 125998982-52-9 through various routes, including microwave-assisted synthesis and catalytic methods. These methods not only enhance the yield but also improve the purity of the compound, which is crucial for its application in preclinical studies. The ability to synthesize this compound in large quantities has facilitated its exploration in different therapeutic areas.

In terms of biological activity, 2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid has shown promising results in vitro and in vivo models. Studies have demonstrated its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, research published in 2023 revealed that this compound exhibits selective inhibition of certain kinases, which are overexpressed in various cancer types. This finding underscores its potential as a lead compound for anti-cancer drug development.

Beyond oncology, 125998982-52-9 has also been investigated for its neuroprotective properties. Preclinical studies suggest that it may alleviate symptoms associated with Alzheimer's disease by reducing amyloid-beta plaques and enhancing cognitive function in animal models. These results are particularly encouraging given the growing need for effective treatments for neurodegenerative disorders.

The pharmacokinetic profile of 2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid has been extensively studied, revealing favorable absorption and bioavailability. Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) disorders. However, further research is required to optimize its pharmacokinetic properties and minimize potential off-target effects.

In conclusion, 125998982-52-9 or 2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid represents a promising molecule with diverse applications in drug discovery and development. Its unique structure, coupled with recent advancements in synthesis and biological characterization, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound holds the potential to contribute significantly to the advancement of therapeutic interventions across multiple disease areas.

1259982-52-9 (2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid) 関連製品

- 168968-40-9(3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole)

- 2227725-74-6(rac-(1R,3R)-3-(6-bromopyridin-3-yl)-2,2-dimethylcyclopropylmethanamine)

- 2165501-24-4(trans-4-(3,5-dimethylphenyl)aminooxolan-3-ol)

- 1421517-72-7(4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine)

- 2228979-78-8(1-(4-bromo-3-methoxyphenyl)-2,2-difluorocyclopropan-1-amine)

- 2227882-00-8(rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol)

- 34696-73-6((3,5-Dimethylphenyl)magnesium bromide)

- 2172455-89-7(1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide)

- 2097923-48-1(6-methoxy-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-indole-2-carboxamide)

- 2171932-09-3(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclobutane-1-carboxylic acid)